![molecular formula C40H54N10Na4O34P4 B13861753 tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxybutanoyloxy)-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxybutanoyloxy)-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13861753.png)
tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxybutanoyloxy)-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxybutanoyloxy)-3,5-dihydroxyoxolan-2-yl]methyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxybutanoyloxy)-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxybutanoyloxy)-3,5-dihydroxyoxolan-2-yl]methyl phosphate” is a complex organic molecule. It is characterized by multiple phosphate groups and a purine base, suggesting it may be related to nucleotides or nucleotide analogs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multi-step organic synthesis. Key steps may include:
Formation of the purine base: This involves the synthesis of the 6-aminopurin-9-yl group.
Glycosylation: Attachment of the purine base to a sugar moiety (oxolan-2-yl).
Phosphorylation: Introduction of phosphate groups through phosphorylation reactions.
Esterification: Formation of ester bonds with carboxybutanoyloxy groups.
Industrial Production Methods
Industrial production would likely involve large-scale organic synthesis with optimization for yield and purity. Techniques such as column chromatography, crystallization, and high-performance liquid chromatography (HPLC) may be used for purification.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions could target the phosphate groups or the purine base.
Substitution: Nucleophilic substitution reactions may occur at the phosphate groups or ester bonds.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Hydroxide ions (OH-), amines.
Major Products
The major products of these reactions would depend on the specific conditions but could include various phosphorylated or dephosphorylated derivatives, oxidized purine bases, and substituted esters.
Aplicaciones Científicas De Investigación
Chemistry
Nucleotide analogs: The compound may be used as a nucleotide analog in chemical research.
Enzyme studies: It could be used to study enzyme interactions with nucleotides.
Biology
DNA/RNA synthesis: The compound may be involved in the synthesis or modification of DNA/RNA.
Cell signaling: It could play a role in cell signaling pathways involving nucleotides.
Medicine
Antiviral agents: Nucleotide analogs are often used as antiviral agents.
Cancer research: The compound may be studied for its potential in cancer treatment.
Industry
Biotechnology: Used in various biotechnological applications involving nucleotides.
Pharmaceuticals: Potential use in drug development and synthesis.
Mecanismo De Acción
The compound likely exerts its effects through interactions with enzymes and proteins involved in nucleotide metabolism. It may act as a substrate or inhibitor for enzymes such as polymerases, kinases, or phosphatases. The molecular targets and pathways would depend on its specific structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine triphosphate (ATP): A common nucleotide involved in energy transfer.
Nucleotide analogs: Such as acyclovir, used in antiviral treatments.
Phosphorylated sugars: Compounds with similar phosphate and sugar moieties.
Uniqueness
The uniqueness of the compound lies in its specific combination of purine base, sugar moieties, and multiple phosphate groups, which may confer unique biochemical properties and applications.
Propiedades
Fórmula molecular |
C40H54N10Na4O34P4 |
|---|---|
Peso molecular |
1434.8 g/mol |
Nombre IUPAC |
tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxybutanoyloxy)-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxybutanoyloxy)-3,5-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/2C20H29N5O17P2.4Na/c21-17-12-18(23-6-22-17)25(7-24-12)19-14(30)13(29)8(39-19)4-37-43(33,34)42-44(35,36)38-5-9-16(15(31)20(32)40-9)41-11(28)3-1-2-10(26)27;21-17-12-18(23-6-22-17)25(7-24-12)19-15(31)13(29)8(39-19)4-37-43(33,34)42-44(35,36)38-5-9-14(30)16(20(32)40-9)41-11(28)3-1-2-10(26)27;;;;/h2*6-9,13-16,19-20,29-32H,1-5H2,(H,26,27)(H,33,34)(H,35,36)(H2,21,22,23);;;;/q;;4*+1/p-4/t2*8-,9-,13-,14-,15-,16-,19-,20?;;;;/m11..../s1 |
Clave InChI |
WZVAONPMOHMFNP-KBJPVHCOSA-J |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H](C(O4)O)OC(=O)CCCC(=O)O)O)O)O)N.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H](C(O4)O)O)OC(=O)CCCC(=O)O)O)O)N.[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)O)OC(=O)CCCC(=O)O)O)O)O)N.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)O)O)OC(=O)CCCC(=O)O)O)O)N.[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


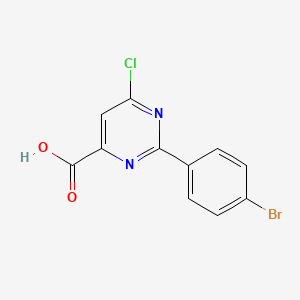
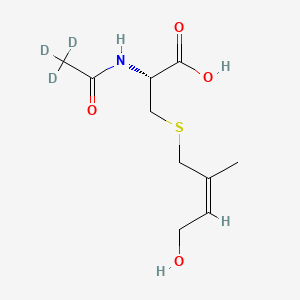
![(R)-1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-ol](/img/structure/B13861676.png)
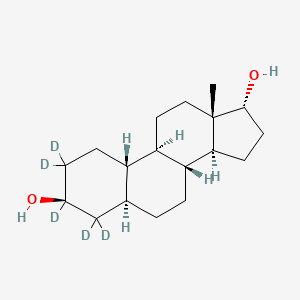

![10-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-dideuterio(113C)methyl]phenothiazine](/img/structure/B13861693.png)

![2-[[3,4-Dihydro-3-methyl-2,4-dioxo-6-[(3R)-3-piperidinylamino]-1(2H)-pyrimidinyl]methyl]-benzonitrile](/img/structure/B13861714.png)
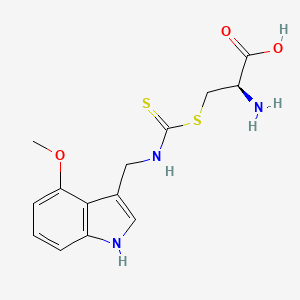
![2-Acetamido-N-[6-(N-(11-aminoundecanoyl))-aminohexanoyl]-2-deoxy-D-glucopyranosylamine](/img/structure/B13861721.png)
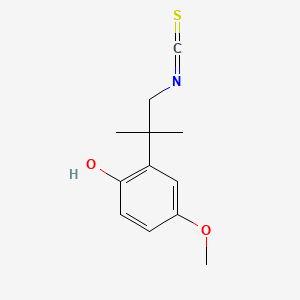
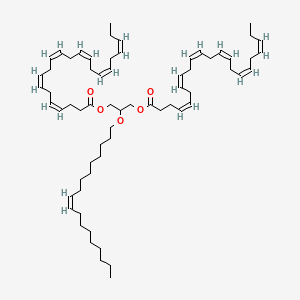
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenoxy]oxane-2-carboxylic acid](/img/structure/B13861748.png)
![Octapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate;heptahydrate](/img/structure/B13861749.png)
